N-Nitrosodipropylamine-d14

Übersicht

Beschreibung

N-Nitrosodipropylamine-d14: is a deuterium-labeled derivative of N-Nitrosodipropylamine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . The deuterium labeling makes it particularly useful in various analytical and research applications, especially in the study of pharmacokinetics and metabolic profiling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodipropylamine-d14 typically involves the nitrosation of dipropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds as follows:

- The mixture is acidified with hydrochloric acid .

- The reaction mixture is stirred at a low temperature to facilitate the nitrosation process.

- The product, this compound, is then extracted and purified using standard techniques such as distillation or chromatography .

Dipropylamine-d14: is dissolved in an aqueous solution.

Sodium nitrite: is added to the solution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk handling: of dipropylamine-d14 and nitrosating agents.

Automated reaction systems: to control temperature, pH, and reaction time.

Large-scale purification: methods like continuous distillation and high-performance liquid chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: N-Nitrosodipropylamine-d14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products:

Oxidation products: Nitroso derivatives.

Reduction products: Amines.

Substitution products: Various substituted nitrosamines.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

1.1 Internal Standard in Mass Spectrometry

N-Nitrosodipropylamine-d14 is frequently utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated form allows for more accurate quantification of nitrosamines due to its unique mass characteristics, which help distinguish it from non-deuterated compounds during analysis.

- Methodology : In one study, 20 mg of this compound was dissolved in methanol to create a standard solution for GC-MS analysis. The method demonstrated high recovery rates (average 108.66 ± 9.32%) and precision (less than 6%), making it suitable for trace analysis of nitrosamines in various products, including rubber .

Pharmaceutical Applications

2.1 Monitoring Nitrosamines in Pharmaceuticals

The presence of nitrosamines in pharmaceuticals has raised concerns due to their potential carcinogenic effects. This compound serves as a reference compound in the quantification of nitrosamines across pharmaceutical products.

- Case Study : A study highlighted the rapid quantification of multiple nitrosamines, including this compound, using advanced mass spectrometry techniques. The method achieved sub-ppb sensitivity levels and confirmed compliance with regulatory limits set by health authorities .

Environmental and Toxicological Implications

3.1 Risk Assessment Studies

This compound has been employed in environmental studies to assess the risks associated with nitrosamines formed during chemical disinfection processes. Its use allows researchers to evaluate the potential carcinogenic risks posed by nitrosamines present in drinking water sources.

- Findings : Research indicated that chlorination processes could lead to increased formation of nitrosamines, including this compound. By using this compound as a marker, scientists were able to conduct margin of exposure calculations to determine safety levels for human consumption .

Summary of Findings

The applications of this compound span several critical areas:

| Application Area | Description | Findings/Results |

|---|---|---|

| Analytical Chemistry | Used as an internal standard for GC-MS and LC-MS | High recovery rates and precision in trace analysis |

| Pharmaceutical Analysis | Monitoring nitrosamines in drug products | Achieved sub-ppb sensitivity; compliance with regulations |

| Environmental Toxicology | Risk assessment for drinking water | Evaluated carcinogenic risks from chlorination processes |

Wirkmechanismus

The mechanism of action of N-Nitrosodipropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions .

Vergleich Mit ähnlichen Verbindungen

- N-Nitrosodipropylamine

- N-Nitrosodiisopropylamine

- N-Nitrosoethylisopropylamine

Comparison: N-Nitrosodipropylamine-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Compared to its non-deuterated counterparts, it offers better insights into metabolic processes and environmental fate due to its distinguishable isotopic signature .

Biologische Aktivität

N-Nitrosodipropylamine-d14 (NDPA-d14) is a deuterated analog of N-nitrosodipropylamine, a compound of significant interest due to its biological activity and potential carcinogenicity. This article reviews the biological effects, mutagenic properties, and risk assessments associated with NDPA-d14, supported by data tables and relevant case studies.

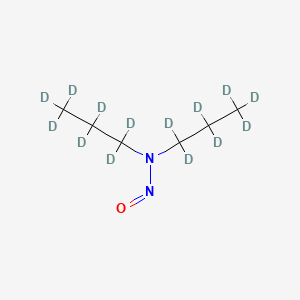

- Chemical Name: N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide

- CAS Number: 93951-96-3

- Molecular Formula: C6D14N2O

- Molecular Weight: 144.27 g/mol

- Density: 1.013 g/mL at 25ºC

- Boiling Point: 206ºC

- Flash Point: 265ºC

Mutagenicity

Research indicates that NDPA-d14 exhibits mutagenic properties, particularly in liver cell-mediated assays. The mutagenic activity of NDPA-d14 has been compared with various nitrosamines using the Ames test and other assays. A study found that the liver cell-mediated assay showed a greater mutagenic response than bacterial assays, suggesting that NDPA-d14 may be more potent in specific biological contexts .

Table 1: Comparison of Mutagenic Potency of Nitrosamines

| Compound | Ames Test Result | Liver Cell-Mediated Assay Result |

|---|---|---|

| N-Nitrosodipropylamine | Moderate | High |

| N-Nitrosodiethylamine | Low | Moderate |

| N-Nitrosomethylamine | High | Very High |

| This compound | TBD | TBD |

TBD: To Be Determined based on further studies.

Carcinogenicity

NDPA-d14 is classified among nitrosamines that have shown carcinogenic potential in animal studies. The carcinogenic effects are thought to arise from the formation of reactive intermediates that can interact with DNA, leading to mutations and subsequent tumor formation. The relative potency of NDPA-d14 compared to other nitrosamines indicates a need for further investigation into its long-term effects on human health .

Case Studies

-

Case Study: Risk Assessment in Recycled Water

A comprehensive assessment was conducted on the presence of NDPA-d14 in recycled water systems. The study highlighted the need for stringent monitoring due to its potential health risks associated with human exposure through drinking water . -

Case Study: Analytical Methods for Detection

A study comparing various analytical techniques found that gas chromatography-tandem mass spectrometry (GC-MS/MS) was effective for detecting NDPA-d14 in environmental samples. This method provided high sensitivity and specificity, crucial for assessing exposure levels in contaminated sites .

Risk Assessment and Regulatory Implications

The potential health risks posed by NDPA-d14 necessitate careful regulatory consideration. Risk assessments have indicated that while NDPA-d14 is present at low concentrations in some environments, its mutagenic properties warrant ongoing surveillance and research into safe exposure limits.

Table 2: Regulatory Guidelines for Nitrosamines

| Compound | Maximum Allowable Concentration (µg/L) | Regulatory Body |

|---|---|---|

| N-Nitrosodipropylamine | 10 | EPA |

| N-Nitrosodiethylamine | 5 | FDA |

| This compound | TBD | TBD |

TBD: To Be Determined based on ongoing research.

Eigenschaften

IUPAC Name |

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKFDHTUAUWZPQ-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-96-3 | |

| Record name | 93951-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is N-Nitrosodipropylamine-d14 used in this research?

A1: this compound serves as an internal standard in the isotope dilution gas chromatography-mass spectrometry (GC-MS) method for quantifying N-nitrosamines (NAs) in soy sauce []. This means it is added to the soy sauce samples at a known concentration before analysis.

Q2: What are the benefits of using an internal standard like this compound?

A2: Using an internal standard like this compound offers several advantages []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.